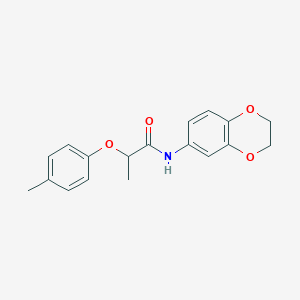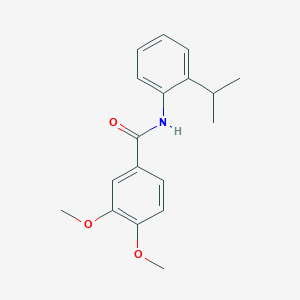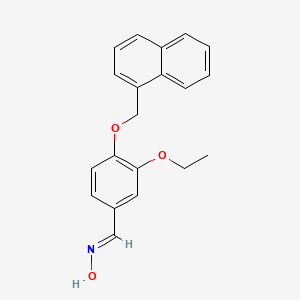![molecular formula C18H13ClN2O4S B5504272 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)
2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives and related compounds typically involves the condensation reactions of various aldehydes with thiazolidinedione in the presence of suitable catalysts. These processes yield a variety of compounds, including those with anti-inflammatory and antioxidant activities, as demonstrated in the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques such as 1H NMR, IR, and Mass spectra. For instance, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant and anti-inflammatory activity, showcasing the importance of molecular structure analysis in understanding the activity of these compounds (Satish Koppireddi et al., 2013).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions that are crucial for their biological activities. For example, the acylation reaction and subsequent functionalization processes are essential steps in the synthesis of compounds with significant antioxidant activity (M. Lelyukh et al., 2021).
Physical Properties Analysis
The physical properties, including crystal structure and molecular interactions, are vital for understanding the stability and reactivity of these compounds. Crystal structure analysis, for example, provides insights into the molecular geometry and intermolecular interactions, as seen in studies of thiazolidinone derivatives (N. Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as reactivity towards various reagents and conditions, determine their potential as therapeutic agents. Research on their synthesis, antibacterial activities, and interaction with biological targets sheds light on their mechanism of action and potential applications beyond the scope of this discussion (Krunal V. Juddhawala et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
One study highlights the synthesis of a series of compounds structurally related to 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide, which were evaluated for their in vitro antibacterial activity against various bacterial strains such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. The novel compounds showed promising antibacterial properties, indicating their potential for further development as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
Hypoglycemic Activity
Another research area involves the exploration of 2,4-thiazolidinedione derivatives, including those structurally similar to the compound , for their hypoglycemic activity. These studies have been conducted using animal models to evaluate the compounds' effects on blood glucose levels, with some derivatives showing promising results in reducing blood glucose, indicating potential applications in diabetes management (Nikalje, Deshp, & Une, 2012).
Anti-inflammatory Activity
Research into the anti-inflammatory properties of thiazolidin-4-one derivatives has also been conducted, with certain compounds demonstrating significant activity in reducing inflammation. This suggests the potential utility of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Agents
The synthesis of thiazolidinone derivatives and their evaluation as potent antibacterial and antifungal agents represent another significant area of scientific research. These compounds have been tested against a range of bacterial and fungal strains, with some showing high activity levels, highlighting their potential as leads for developing new antimicrobial and antifungal treatments (Kumar et al., 2012).
Antioxidant and Anti-inflammatory Compounds
The evaluation of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their antioxidant and anti-inflammatory activity is another research direction. Compounds from this series have shown good efficacy in DPPH radical scavenging and anti-inflammatory tests, suggesting their dual potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-3-1-11(2-4-12)9-15-17(24)21(18(25)26-15)10-16(23)20-13-5-7-14(22)8-6-13/h1-9,22H,10H2,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCMTQKMVIYNI-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)




![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)
![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)